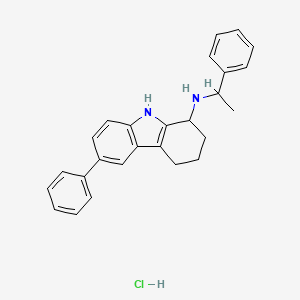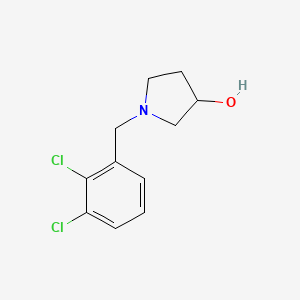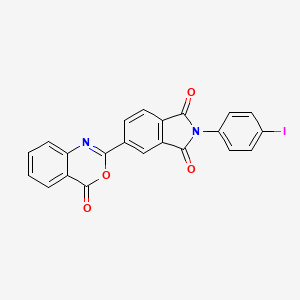
6-phenyl-N-(1-phenylethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-phenyl-N-(1-phenylethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride, also known as PEP, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of carbazole derivatives, which have been found to possess a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 6-phenyl-N-(1-phenylethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride is not fully understood, but it has been suggested that it may act through the modulation of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. It has also been found to inhibit the activity of various enzymes, including cyclooxygenase-2 and matrix metalloproteinases.
Biochemical and Physiological Effects:
6-phenyl-N-(1-phenylethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the activation of microglia and astrocytes. It has also been found to induce apoptosis in cancer cells and to inhibit angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-phenyl-N-(1-phenylethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride has several advantages for use in lab experiments, including its high potency and selectivity, as well as its ability to penetrate the blood-brain barrier. However, it also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 6-phenyl-N-(1-phenylethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride. One potential application is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, where it has been found to possess neuroprotective properties. Another potential application is in the treatment of cancer, where it has been found to possess anticancer properties. Additionally, further research is needed to fully understand the mechanism of action of 6-phenyl-N-(1-phenylethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride and to optimize its pharmacological properties for therapeutic use.
Métodos De Síntesis
6-phenyl-N-(1-phenylethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride can be synthesized using a variety of methods, including the reduction of 6-nitrocarbazole with sodium borohydride, followed by the reaction with 1-bromo-1-phenylethane and phenylmagnesium bromide. The final product is obtained by treatment with hydrochloric acid.
Aplicaciones Científicas De Investigación
6-phenyl-N-(1-phenylethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and cardiovascular disease. It has been found to possess neuroprotective, anti-inflammatory, and anticancer properties.
Propiedades
IUPAC Name |
6-phenyl-N-(1-phenylethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2.ClH/c1-18(19-9-4-2-5-10-19)27-25-14-8-13-22-23-17-21(20-11-6-3-7-12-20)15-16-24(23)28-26(22)25;/h2-7,9-12,15-18,25,27-28H,8,13-14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYDLMYDKLPJMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2CCCC3=C2NC4=C3C=C(C=C4)C5=CC=CC=C5.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5056084.png)
![1-({5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-cyclohexylpiperazine](/img/structure/B5056090.png)

![4-{[(3-chloro-4-fluorophenyl)amino]methyl}-2-methoxyphenol](/img/structure/B5056093.png)
![1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B5056101.png)
![4'-(3-bromophenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5056102.png)

![N-(2-methylphenyl)-2-[2-oxo-1-(3-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B5056116.png)
![N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-(1-phenylethyl)glycinamide](/img/structure/B5056123.png)
![N-benzyl-4-bromo-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B5056134.png)

![1-benzoyl-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B5056159.png)
![2,2'-[({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)imino]diethanol](/img/structure/B5056172.png)
![5-{3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5056190.png)